methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate
Description
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is a sulfur-containing heterocyclic compound featuring a phenyl-substituted imidazole core linked to a methyl ester via a sulfanyl (-S-) bridge. The molecular formula is C₁₂H₁₂N₂O₂S, with a molecular weight of 248.3 g/mol. The sulfanyl group enhances conformational flexibility, while the phenyl and ester moieties influence lipophilicity and metabolic stability. This compound serves as a versatile intermediate in medicinal chemistry, particularly for synthesizing bioactive molecules targeting enzyme inhibition or receptor modulation .
Properties
IUPAC Name |
methyl 2-(1-phenylimidazol-2-yl)sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-16-11(15)9-17-12-13-7-8-14(12)10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEGNRYVXORUGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1=NC=CN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate typically involves the reaction of 1-phenyl-1H-imidazole-2-thiol with methyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes with optimization for large-scale production, including the use of continuous flow reactors to enhance reaction efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted esters or amides.
Reduction: Corresponding alcohols.
Scientific Research Applications
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to the imidazole ring’s known pharmacological activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and disrupting biological pathways. This coordination can lead to the inhibition of enzymes or the modulation of receptor activities .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Biological Activity
Methyl 2-[(1-phenyl-1H-imidazol-2-yl)sulfanyl]acetate is a compound with significant potential in various biological applications, particularly in antimicrobial and antifungal activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its diverse biological properties. Its molecular formula is with a CAS number of 478039-86-0. The compound's structure consists of a phenyl group attached to the imidazole, along with a sulfanyl and ester functional group, contributing to its unique reactivity and biological profile .
Synthesis Methods
The synthesis of this compound typically involves:
- Reagents : The reaction uses 1-phenyl-1H-imidazole-2-thiol and methyl bromoacetate.
- Conditions : Conducted in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Antimicrobial Properties
This compound has been investigated for its antimicrobial properties, showing effectiveness against various pathogens:
- In Vitro Studies : The compound demonstrated significant antimicrobial activity with minimum inhibitory concentration (MIC) values indicating its potency against Gram-positive and Gram-negative bacteria .
| Pathogen | MIC (μg/mL) | MBC (μg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Escherichia coli | 0.30 | 0.35 |
| Candida albicans | 0.40 | 0.45 |
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The imidazole ring can interact with metal ions in enzymes, leading to inhibition of enzymatic activities.
- Disruption of Biological Pathways : This interaction can modulate receptor activities, affecting cellular signaling pathways .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Evaluation : A study reported that derivatives of this compound showed promising results against various microbial strains, indicating potential for therapeutic applications .
- Cytotoxicity Studies : Research indicated that similar imidazole derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties .
- Comparative Analysis : In comparison to related compounds, this compound showed enhanced activity due to the presence of both the phenyl group and the sulfanyl moiety, which are critical for its biological efficacy .
Q & A
Q. Table 1. Comparison of Synthetic Yields Under Different Conditions
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DMF | K₂CO₃ | 80 | 72 | 98.5 |
| THF | NaH | 60 | 58 | 95.2 |
| MeCN | None | 100 | 35 | 89.7 |
Q. Table 2. Key Spectroscopic Data
| Technique | Observed Signal | Reference Compound |
|---|---|---|
| -NMR | δ 3.72 (s, 3H, COOCH₃) | Methyl acetate |
| IR | 1738 cm (C=O) | Ethyl benzoate |
| HRMS | [M+H]⁺ = 277.0841 (calc. 277.0839) | N/A |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
